
1,2-Cyclopentanedicarboxylic acid, 1-methyl-5-oxo-, dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Cyclopentanedicarboxylic acid, 1-methyl-5-oxo-, dimethyl ester is an organic compound with the molecular formula C10H14O5. It is a derivative of cyclopentanedicarboxylic acid and is characterized by the presence of a methyl group and a ketone functional group. This compound is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Cyclopentanedicarboxylic acid, 1-methyl-5-oxo-, dimethyl ester can be synthesized through several methods. One common approach involves the esterification of 1,2-cyclopentanedicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Cyclopentanedicarboxylic acid, 1-methyl-5-oxo-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,2-Cyclopentanedicarboxylic acid, 1-methyl-5-oxo-, dimethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of polymers and other materials.
Mecanismo De Acción
The mechanism of action of 1,2-Cyclopentanedicarboxylic acid, 1-methyl-5-oxo-, dimethyl ester depends on the specific reaction it undergoes. For example, in ester hydrolysis, the compound is attacked by a nucleophile (such as water or an alcohol), leading to the formation of a carboxylic acid and an alcohol. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Cyclopentanedicarboxylic acid, dimethyl ester: Lacks the methyl and ketone groups.
1,2-Cyclopentanedicarboxylic acid, 4-oxo-, dimethyl ester: Contains a ketone group at a different position.
1,2-Cyclopentanedicarboxylic acid, 3-methylene-, dimethyl ester: Contains a methylene group instead of a methyl group.
Uniqueness
1,2-Cyclopentanedicarboxylic acid, 1-methyl-5-oxo-, dimethyl ester is unique due to the presence of both a methyl group and a ketone functional group, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound in organic synthesis and various research applications.
Propiedades
Número CAS |
143817-34-9 |
|---|---|
Fórmula molecular |
C10H14O5 |
Peso molecular |
214.21 g/mol |
Nombre IUPAC |
dimethyl 1-methyl-5-oxocyclopentane-1,2-dicarboxylate |
InChI |
InChI=1S/C10H14O5/c1-10(9(13)15-3)6(8(12)14-2)4-5-7(10)11/h6H,4-5H2,1-3H3 |
Clave InChI |
JFGNLNRROSJBNN-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(CCC1=O)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


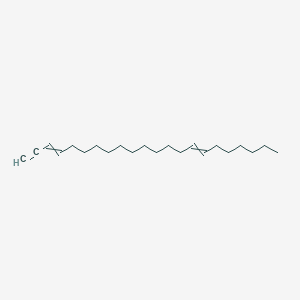
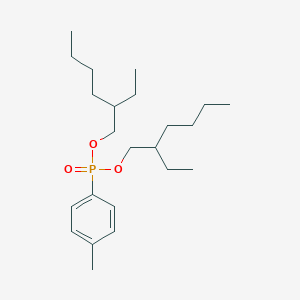

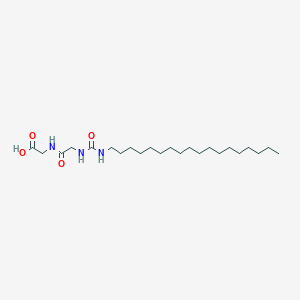
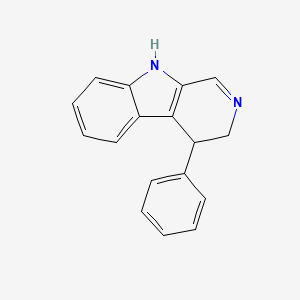
![5-[2-(3-Nitrophenyl)hydrazono]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B12561052.png)
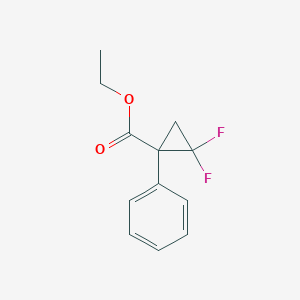
![4-[(4-Amino-1-methyl-pyrrole-2-carbonyl)amino]naphthalene-1,7-disulfonic acid](/img/structure/B12561074.png)
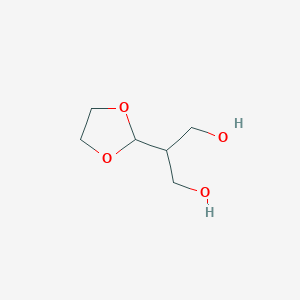
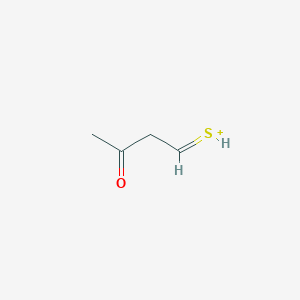
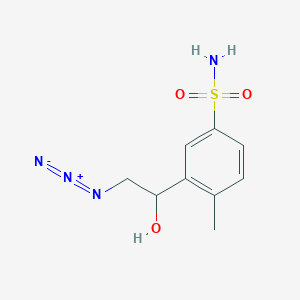
![1,3,5-Tris[(3,5-di-tert-butylphenyl)ethynyl]benzene](/img/structure/B12561098.png)

![2-[(3H-1,2-Benzodithiol-3-ylidene)amino]-2-methyl-1,3-propanediol](/img/structure/B12561105.png)
